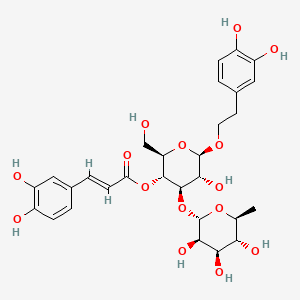

Verbascoside

Overview

Description

Scientific Research Applications

Acteoside has a wide range of scientific research applications:

Chemistry: Acteoside is used as a model compound in studies of glycoside chemistry and natural product synthesis.

Biology: It is studied for its role in plant defense mechanisms and its effects on cellular processes.

Medicine: Acteoside exhibits potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

Mechanism of Action

Acteoside exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: Acteoside scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

Neuroprotective Effects: Acteoside protects neurons by reducing amyloid-beta aggregation, enhancing cholinergic function, and modulating neurotransmitter levels.

Future Directions

Verbascoside has shown potential in treating oxidative stress-induced neurodegenerative disease, streptococcus pneumoniae infection, leishmaniasis, atopic dermatitis, and hyperuricemia . Its derivative, VPP, revealed increased antioxidant activity and greater stability in lipophilic vehicles . This compound is also expected to be useful as an antibiotic adjuvant to prevent or treat resistant bacteria-related infections and as an alternative novel antimicrobial additive in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acteoside can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction from plants such as Ligustrum robustum and Cistanche tubulosa . The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification using techniques such as column chromatography .

Industrial Production Methods: Industrial production of acteoside often involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, and the acteoside is purified using advanced chromatographic techniques .

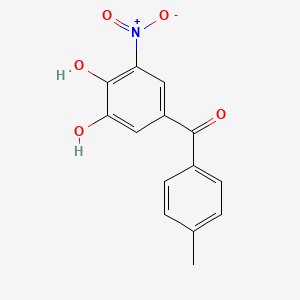

Chemical Reactions Analysis

Types of Reactions: Acteoside undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

Acteoside is often compared with other phenylethanoid glycosides such as forsythoside B and poliumoside .

Similar Compounds:

Forsythoside B: Similar antioxidant properties but differs in sugar residues.

Poliumoside: Exhibits higher viability in oxidative-stressed cells but has lower antioxidant activity compared to acteoside.

Uniqueness: Acteoside stands out due to its potent antioxidant and anti-inflammatory activities, making it a valuable compound in both research and industrial applications .

properties

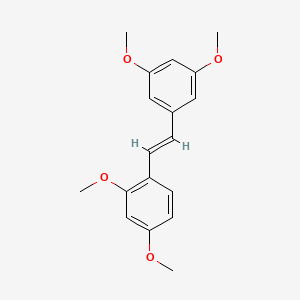

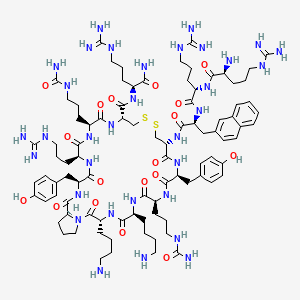

| { "Design of the Synthesis Pathway": "The synthesis pathway for Verbascoside involves several steps, including protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "2,4-dimethoxyphenol", "L-tyrosine", "L-rhamnose", "p-anisaldehyde", "p-toluenesulfonic acid", "methyl iodide", "triethylamine", "palladium on carbon", "sodium borohydride", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "ethyl acetate", "hexane" ], "Reaction": [ "The first step involves the protection of the phenolic hydroxyl groups in 2,4-dimethoxyphenol and L-tyrosine using p-anisaldehyde and acetic anhydride, respectively, in the presence of p-toluenesulfonic acid as a catalyst.", "The protected 2,4-dimethoxyphenol is then coupled with 4-hydroxyphenylacetic acid in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the intermediate 3-(2,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)propanoic acid.", "The protected L-tyrosine is coupled with L-rhamnose in the presence of EDC and 4-dimethylaminopyridine (DMAP) to form the intermediate N-(L-rhamnosyl)-L-tyrosine.", "The two intermediates are then coupled together in the presence of palladium on carbon as a catalyst and hydrogen gas to form Verbascoside.", "Finally, the protective groups are removed using hydrochloric acid and sodium hydroxide, and the product is purified using a combination of methanol, ethyl acetate, and hexane." ] } | |

CAS RN |

61276-17-3 |

Molecular Formula |

C29H36O15 |

Molecular Weight |

624.6 g/mol |

IUPAC Name |

[(3R,5R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20?,22?,23?,24+,25+,26+,27?,28?,29-/m0/s1 |

InChI Key |

FBSKJMQYURKNSU-HTBVKDSYSA-N |

Isomeric SMILES |

C[C@H]1C(C([C@H]([C@@H](O1)OC2[C@H](C(OC([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |

Appearance |

Solid powder |

Other CAS RN |

61276-17-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

acteoside kusaginin verbascoside |

Origin of Product |

United States |

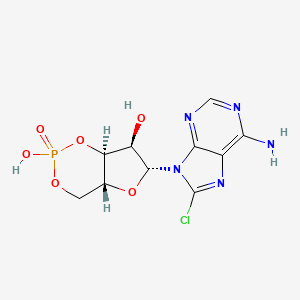

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

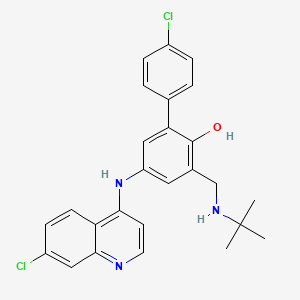

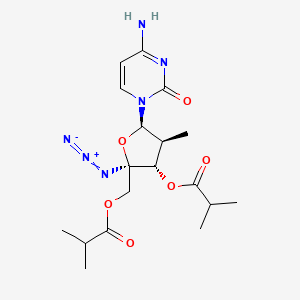

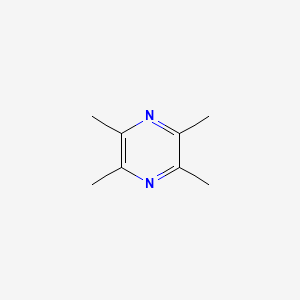

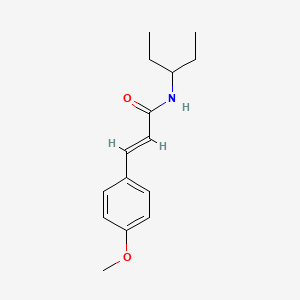

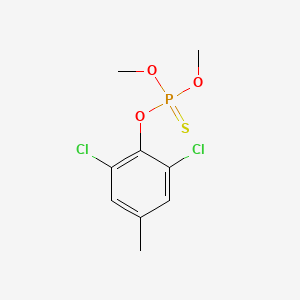

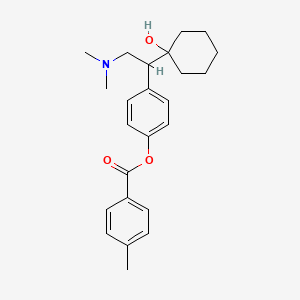

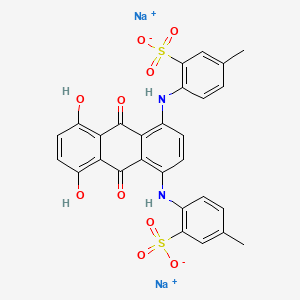

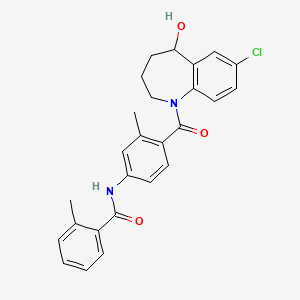

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.